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Compound of Interest

Compound Name: Regelidine

Cat. No.: B1631799 Get Quote

Disclaimer: The information provided pertains to "Riddelliine," a pyrrolizidine alkaloid. Based on

search results, it is highly probable that "Regelidine" is a misspelling of "Riddelliine." All data

and recommendations are based on studies conducted on Riddelliine. Researchers should

verify the identity of their compound before proceeding.

This technical support center provides guidance for researchers, scientists, and drug

development professionals on minimizing the in vivo toxicity of Regelidine (hereafter referred

to as Riddelliine). The information is presented in a question-and-answer format to directly

address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)
Q1: What are the primary target organs for Riddelliine toxicity?

A1: The primary target organ for Riddelliine-induced toxicity is the liver.[1][2] Studies in both

rats and mice have shown dose-related hepatopathy, including hepatocytomegaly

(enlargement of liver cells), foci of cellular alteration, bile duct proliferation, and in some cases,

the development of liver adenomas.[1]

Q2: What are the typical signs of Riddelliine toxicity in animal models?

A2: Common signs of toxicity include a dose-dependent decrease in body weight gain.[1][2]

Hematological changes, such as increased erythrocyte and reticulocyte counts and decreased
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platelet counts, have also been observed in mice.[2] In female rats and mice, an increased

length of the estrous cycle has been noted at higher doses.[2]

Q3: Is Riddelliine genotoxic and/or carcinogenic?

A3: Yes, studies have shown that Riddelliine is both genotoxic and carcinogenic. It has been

found to increase the frequency of micronucleated erythrocytes in mice and induce

unscheduled DNA synthesis in rat and mouse hepatocytes.[1][2] Furthermore, long-term

studies have demonstrated that Riddelliine can cause the formation of liver tumors in rats and

male mice.[3][4]

Q4: How is Riddelliine metabolized and does this contribute to its toxicity?

A4: Riddelliine is extensively metabolized in the liver, and its toxic effects are linked to the

formation of reactive metabolites.[3][4] The metabolism of pyrrolizidine alkaloids like Riddelliine

is primarily mediated by cytochrome P450 enzymes.[4] These enzymatic reactions can lead to

the formation of toxic metabolites that can cause cellular damage.[5][6][7] Key metabolites that

have been studied include an N-oxide and retronecine.[3][4]

Q5: Are there species and sex differences in susceptibility to Riddelliine toxicity?

A5: Yes, there are observed species and sex differences. Rats have been found to be

somewhat more sensitive to the toxic effects of Riddelliine than mice.[2] Additionally, male mice

have been shown to develop liver tumors in long-term bioassays, while female mice did not.[3]

[4]

Troubleshooting Guide
Issue 1: Unexpectedly high toxicity or mortality at previously reported "safe" doses.

Possible Cause: Differences in animal strain, age, or health status. The vehicle used for

administration may also affect absorption and bioavailability.

Troubleshooting Steps:

Verify the animal strain and supplier. Ensure animals are healthy and within the

appropriate age and weight range for the study.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/12209179/
https://pubmed.ncbi.nlm.nih.gov/12209179/
https://pubmed.ncbi.nlm.nih.gov/7985194/
https://pubmed.ncbi.nlm.nih.gov/12209179/
https://pubmed.ncbi.nlm.nih.gov/12140173/
https://www.researchgate.net/publication/11242128_Toxicokinetics_of_Riddelliine_a_Carcinogenic_Pyrrolizidine_Alkaloid_and_Metabolites_in_Rats_and_Mice
https://pubmed.ncbi.nlm.nih.gov/12140173/
https://www.researchgate.net/publication/11242128_Toxicokinetics_of_Riddelliine_a_Carcinogenic_Pyrrolizidine_Alkaloid_and_Metabolites_in_Rats_and_Mice
https://www.researchgate.net/publication/11242128_Toxicokinetics_of_Riddelliine_a_Carcinogenic_Pyrrolizidine_Alkaloid_and_Metabolites_in_Rats_and_Mice
https://pubmed.ncbi.nlm.nih.gov/38504503/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11928981/
https://pubmed.ncbi.nlm.nih.gov/20020263/
https://pubmed.ncbi.nlm.nih.gov/12140173/
https://www.researchgate.net/publication/11242128_Toxicokinetics_of_Riddelliine_a_Carcinogenic_Pyrrolizidine_Alkaloid_and_Metabolites_in_Rats_and_Mice
https://pubmed.ncbi.nlm.nih.gov/12209179/
https://pubmed.ncbi.nlm.nih.gov/12140173/
https://www.researchgate.net/publication/11242128_Toxicokinetics_of_Riddelliine_a_Carcinogenic_Pyrrolizidine_Alkaloid_and_Metabolites_in_Rats_and_Mice
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1631799?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Review the vehicle used for Riddelliine administration. Ensure it is appropriate and

consistent with established protocols. Consider a pilot study with a small number of

animals to re-establish the No-Observed-Adverse-Effect Level (NOAEL) in your specific

laboratory conditions.

Conduct a dose-range finding study to determine the maximum tolerated dose (MTD) in

your specific animal model and experimental setup.

Issue 2: High variability in toxicity endpoints between animals in the same dose group.

Possible Cause: Inconsistent administration technique (e.g., gavage), leading to variable

dosing. Underlying subclinical health issues in some animals.

Troubleshooting Steps:

Ensure all personnel involved in dosing are properly trained and using a consistent

technique. For oral gavage, verify the correct placement of the feeding tube to avoid

accidental administration into the lungs.

Implement a thorough health screening of all animals before the start of the study to

exclude any with pre-existing conditions.

Increase the number of animals per group to improve statistical power and account for

individual variability.

Issue 3: Difficulty in assessing sub-lethal toxicity.

Possible Cause: Relying solely on overt clinical signs (e.g., weight loss). Sub-lethal toxicity

may manifest as biochemical or histopathological changes before clinical signs are apparent.

Troubleshooting Steps:

Incorporate regular monitoring of hematology and serum biochemistry parameters (e.g.,

liver enzymes such as ALT and AST).

Include interim necropsies and histopathological analysis of target organs, particularly the

liver, at various time points during the study.
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Utilize more sensitive biomarkers of organ damage if available and validated for your

model.

Data Presentation
Table 1: Summary of Dose-Response Toxicity of Riddelliine in Rodents
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Species
Dose
(mg/kg)

Route Duration
Key
Findings

Reference

F344 Rats 0.1 Gavage 13 weeks

No-

Observed-

Adverse-

Effect Level

(NOAEL) for

histopathologi

cal changes.

[2]

F344 Rats 0.33 - 10 Gavage 13 weeks

Dose-related

hepatopathy,

including

cytomegaly

and necrotic

changes.

[1][2]

F344 Rats

(female)
10 Gavage 13 weeks

Occurrence

of

hepatocellula

r adenomas.

[1]

B6C3F1 Mice 3.3 Gavage 13 weeks

NOAEL for

histopathologi

cal changes.

[2]

B6C3F1 Mice 10 - 25 Gavage 13 weeks

Depressed

body weight

gains and

hepatocytom

egaly.

[1][2]

B6C3F1 Mice

(male)
150 Gavage Single dose

Increased

frequency of

micronucleat

ed

erythrocytes.

[1]
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Experimental Protocols
Protocol 1: 13-Week Repeated Dose Oral Toxicity Study

This protocol is a general guideline based on studies of Riddelliine toxicity.[1][2][8][9]

Animal Model: F344/N rats and B6C3F1 mice are commonly used.[2] Use an equal number

of male and female animals per group (e.g., n=10-20).

Dose Formulation and Administration:

Prepare Riddelliine in a suitable vehicle, such as 0.1 M phosphate buffer.[2]

Administer the test substance via oral gavage five times a week for 13 weeks.

Include a vehicle control group receiving the buffer alone.

Select at least 3-4 dose levels based on a preliminary dose-range finding study.

In-life Observations:

Record clinical signs daily.

Measure body weight twice weekly.

Measure food consumption weekly.

Clinical Pathology:

At the end of the 13-week period, collect blood samples for hematology and serum

biochemistry analysis. Key parameters include complete blood count, and liver function

tests (e.g., ALT, AST, ALP).

Necropsy and Histopathology:

Perform a full necropsy on all animals.

Record the weights of major organs (e.g., liver, kidneys, spleen).
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Preserve target organs in 10% neutral buffered formalin for histopathological examination.

The liver is a critical organ for evaluation.

Protocol 2: Micronucleus Test for Genotoxicity Assessment

This protocol is a general guideline for assessing the genotoxic potential of a substance.[1][2]

Animal Model: Male B6C3F1 mice are a suitable model.[1]

Dose Administration: Administer a single high dose of Riddelliine by gavage. A positive

control (e.g., a known mutagen) and a vehicle control should be included.

Sample Collection: Collect peripheral blood samples at appropriate time points after dosing

(e.g., 24 and 48 hours).

Slide Preparation and Analysis:

Prepare blood smears on glass slides.

Stain the slides with an appropriate dye (e.g., acridine orange or Giemsa).

Score the frequency of micronucleated erythrocytes per a set number of total erythrocytes

(e.g., 2000) under a microscope.

Data Interpretation: A significant increase in the frequency of micronucleated erythrocytes in

the treated group compared to the vehicle control indicates a genotoxic effect.

Visualizations
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Caption: Metabolic activation and detoxification of Riddelliine.
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Caption: General workflow for an in vivo toxicity study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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